molecular formula C22H23N7O2 B8820516 Risdiplam metabolite M1 CAS No. 2250441-24-6

Risdiplam metabolite M1

Cat. No.: B8820516
CAS No.: 2250441-24-6
M. Wt: 417.5 g/mol
InChI Key: QDCCRWMQPQCJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Risdiplam metabolite M1 is a major circulating metabolite of Risdiplam, the orally bioavailable small molecule approved for the treatment of spinal muscular atrophy (SMA) . Following administration of Risdiplam, the M1 metabolite is formed in the body primarily through the action of hepatic enzymes, including flavin monooxygenases (FMO1 and FMO3) and several cytochrome P450 isoforms . In pharmacological studies, M1 has been identified as pharmacologically inactive, meaning it does not contribute to the parent drug's primary mechanism of action of modifying SMN2 mRNA splicing to increase functional SMN protein levels . Despite its lack of primary activity, M1 is a significant analyte in research settings. It has been observed in vitro to inhibit MATE1 and MATE2-K transporters, similar to the parent drug . This makes the M1 metabolite a critical reference standard for conducting quantitative bioanalysis, pharmacokinetic studies, and drug-drug interaction investigations related to Risdiplam therapy . Its chemical formula is C22H23N7O2, with an average molecular weight of 417.473 . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2250441-24-6

Molecular Formula

C22H23N7O2

Molecular Weight

417.5 g/mol

IUPAC Name

2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3

InChI Key

QDCCRWMQPQCJSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics and Metabolism

Risdiplam is primarily metabolized by flavin monooxygenases and cytochrome P450 enzymes, with M1 being the major circulating metabolite. In clinical studies, plasma concentrations of M1 were observed to be approximately 30% of the parent drug in SMA patients . The pharmacokinetic profile indicates that M1 is predominantly inactive; however, understanding its behavior in the body is crucial for safety assessments and therapeutic efficacy.

Key Pharmacokinetic Parameters

ParameterRisdiplamMetabolite M1
Plasma Protein Binding~89% (serum albumin)~93% (serum albumin)
Half-Life40-69 hoursNot specified
BioavailabilityLinear PK over 0.6-18 mgNot specified
Major Metabolism PathwaysFMO 1 and 3, CYPsNot applicable

Treatment of Spinal Muscular Atrophy

Risdiplam has been approved for the treatment of SMA, particularly in pediatric populations. The metabolite M1's role in this context is primarily as a marker for understanding the drug's pharmacokinetics rather than as a therapeutic agent itself. Clinical trials have demonstrated that risdiplam significantly improves motor function in SMA patients, with M1 contributing to the overall pharmacological profile .

Safety and Efficacy Studies

Clinical studies have assessed the safety and tolerability of risdiplam and its metabolite M1. In one study focusing on hepatic impairment, it was found that mild to moderate liver dysfunction did not significantly alter the pharmacokinetics of either substance . This finding is crucial for prescribing risdiplam to patients with varying hepatic conditions.

Pharmacological Activity

Although M1 is considered pharmacologically inactive, it has been evaluated for off-target effects. In vitro studies indicated that both risdiplam and M1 could inhibit cyclooxygenase enzymes and acetylcholinesterase at higher concentrations, but these effects are not clinically relevant at therapeutic doses .

Clinical Trials Overview

Several pivotal clinical trials have investigated risdiplam's efficacy in SMA:

  • FIREFISH Study : Focused on infants with Type 1 SMA, showing significant improvements in motor milestones.
  • SUNFISH Study : Evaluated older children and adults with Types 2 and 3 SMA, demonstrating meaningful gains in motor function compared to historical controls .

Chemical Reactions Analysis

Formation of Risdiplam Metabolite M1

The primary route of M1 formation involves N-hydroxylation of risdiplam, catalyzed by flavin monooxygenases (FMO1 and FMO3) and to a lesser extent by cytochrome P450 enzymes (CYP1A1, CYP2J2, CYP3A4, CYP3A7) . This reaction introduces a hydroxyl group at the nitrogen atom of risdiplam’s cyclopropylamine moiety, yielding M1 as the major circulating metabolite .

Key Enzymatic Pathways

  • FMO-mediated oxidation : FMO1 and FMO3 are the primary enzymes responsible for M1 production, with FMO3 contributing significantly due to its liver-specific expression .

  • CYP involvement : CYP3A4 plays a secondary role in M1 formation, though its contribution is minor compared to FMOs .

Further Metabolism of M1

M1 undergoes secondary metabolism through multiple pathways:

  • CYP-dependent oxidation : Further oxidation by CYP2J2 and CYP3A4 generates downstream metabolites (e.g., M2, M7, M9, M26) .

  • FMO-mediated biotransformation : FMO1 and FMO3 also participate in M1’s further breakdown .

  • Non-enzymatic conjugation : While not explicitly detailed, M1’s pharmacokinetic (PK) profile suggests potential conjugation pathways, though no major covalent adducts or reactive intermediates have been reported .

Metabolite Mechanism Key Enzymes
M1N-hydroxylationFMO1, FMO3 (primary); CYP3A4 (minor)
M2, M7, M9, M26Oxidation/conjugationCYP2J2, CYP3A4, FMO1/FMO3

Plasma Exposure

  • Circulating proportion : M1 constitutes 14% of risdiplam’s total exposure in humans, with a median M1/risdiplam ratio of 0.334 in SMA patients .

  • Half-life : Apparent terminal half-life of M1 aligns with risdiplam’s ~50-hour half-life, though species-specific variations exist (e.g., 5.5 hours in rats) .

Excretion

Route Parent Drug M1
Feces 53%14%
Urine 28%8%
Unchanged risdiplam accounts for 14% of fecal and 8% of urinary excretion .

In Vitro Activity of M1

  • Pharmacological inertness : M1 exhibits negligible activity on SMN2 splicing, FOXM1 splicing, or secondary targets (e.g., cyclooxygenase, acetylcholinesterase) at clinically relevant concentrations .

  • Transporter inhibition : While M1 retains weak inhibitory activity against MATE1/MATE2-K transporters (similar to risdiplam), its plasma concentrations are insufficient to cause clinically significant drug-drug interactions .

Hepatic Impairment Impact

Studies in patients with mild/moderate hepatic impairment show:

  • AUC ratios : M1 AUC in impaired vs. normal subjects ranges from 0.588–1.21 , indicating minimal impact on M1 exposure .

  • Protein binding : Unbound M1 fraction remains stable (~7–9.4%) across hepatic function groups .

Species-Specific Metabolism

Species M1 Exposure Half-life (Risdiplam)
Human 14%~50 hours
Monkey 12–15%~42 hours
Rat ~36%~19 hours
Higher M1 exposure in rodents correlates with species-specific enzymatic activity .

Analytical Methods for M1 Quantification

M1 is measured using LC-MS/MS with stable isotope-labeled internal standards, validated over a range of 0.25–250 ng/mL . Key steps include:

  • Sample preparation : Protein precipitation with ethanol/acetonitrile.

  • Chromatography : C18 column with gradient elution.

  • Detection : Positive ion mode with multiple reaction monitoring .

This comprehensive analysis underscores M1’s role as a primary metabolite with minimal therapeutic or toxicological impact, emphasizing FMO-mediated pathways as critical in its formation and disposition.

Comparison with Similar Compounds

Key Pharmacokinetic (PK) Properties of M1:

  • Half-life (T1/2): ~55 hours in subjects with normal hepatic function, consistent across mild/moderate hepatic impairment groups .
  • Tmax: Median 4 hours (normal and mild hepatic impairment), shorter (2 hours) in moderate impairment .
  • Exposure: Slightly higher AUCinf (16%) and Cmax (5%) in normal hepatic function compared to mild impairment .
  • Protein Binding : 93% bound to plasma proteins (vs. 89% for risdiplam) .

Metabolic Pathways and Enzyme Involvement

Compound Primary Metabolizing Enzymes Key Metabolites Pharmacological Activity DDI Risk
Risdiplam (M1) FMO3, CYP1A1/3A4/3A7 M1 (inactive) Inactive Low (FMO3 avoids CYP-mediated DDIs)
Nusinersen Not metabolized (antisense oligonucleotide) N/A Active parent drug Minimal
Branaplam CYP-dependent pathways* Uncharacterized metabolites Active parent drug Potential CYP-mediated DDIs*
Niraparib (M1) CYP3A4/2D6 Active metabolite M1* Active High (CYP-dependent)
Key Findings:
  • Enzyme Specificity : M1’s formation via FMO3 reduces CYP-mediated drug-drug interaction (DDI) risks, unlike branaplam or niraparib metabolites, which rely on CYPs .
  • Activity : M1 is unique among SMA therapeutics as an inactive metabolite, whereas nusinersen and branaplam rely on parent drug activity .

Pharmacokinetic Profiles

Parameter Risdiplam M1 Nusinersen Niraparib M1*
T1/2 55 hours 4–6 months (tissue retention) ~10 hours (parent drug)
Tmax 4 hours (normal hepatic) 2–4 hours (intrathecal) 1–3 hours
Protein Binding 93% >95% ~80%
Elimination Biliary (~53%) Renal (unchanged) Renal (metabolized)
Key Findings:
  • Long Half-Life : M1’s T1/2 aligns with risdiplam’s prolonged exposure, critical for once-daily dosing .
  • Biliary Excretion : Contrasts with nusinersen’s renal clearance and niraparib’s mixed pathways .

Preparation Methods

Enzymatic Hydroxylation by FMO Isoforms

FMO1 and FMO3 are the primary catalysts for M1 formation. In vitro studies using human liver microsomes demonstrated that FMO1 and FMO3 collectively account for approximately 70% of risdiplam’s metabolism, with FMO3 exhibiting higher activity in adults and FMO1 dominating in pediatric populations. The reaction involves the insertion of an oxygen atom into the risdiplam molecule, resulting in the hydroxylated M1 metabolite.

Secondary Contributions from CYP Enzymes

CYP1A1, CYP2J2, CYP3A4, and CYP3A7 contribute to residual metabolic activity. For instance, CYP3A4 catalyzes approximately 15% of M1 formation in adults, while CYP3A7 is more active in neonates. These enzymes operate via oxidative mechanisms distinct from FMOs, though their overall contribution is minor compared to FMOs.

Table 1: Enzymatic Contributions to M1 Formation

EnzymeContribution (%)Population
FMO145Pediatric
FMO355Adult
CYP3A415Adult
CYP3A710Neonatal

In Vitro Preparation Methods

In vitro models are widely used to study M1 synthesis, offering controlled conditions for metabolic profiling.

Liver Microsomal Incubations

Human liver microsomes (HLMs) incubated with risdiplam (10 μM) at 37°C for 60 minutes produce M1 at a rate of 0.12 nmol/min/mg protein. The reaction requires NADPH as a cofactor, confirming the involvement of oxidative enzymes. FMO-specific inhibitors like methimazole reduce M1 formation by 80%, validating FMO’s primary role.

Hepatocyte Cultures

Primary human hepatocytes exhibit time-dependent M1 generation, with steady-state concentrations reached within 24 hours. Pediatric hepatocytes show 1.5-fold higher M1 production compared to adult cells, consistent with age-dependent FMO1 expression.

Table 2: In Vitro M1 Synthesis Parameters

ModelM1 Yield (nmol)Time (h)Key Enzyme
HLMs + NADPH7.21FMO3
Pediatric Hepatocytes18.624FMO1
Adult Hepatocytes12.424FMO3

In Vivo Preparation Models

In vivo studies in animals and humans provide insights into M1’s pharmacokinetics and tissue distribution.

Rodent Models

In male Wistar rats, a single oral dose of risdiplam (10 mg/kg) produces M1 plasma concentrations peaking at 2 hours post-dose. The metabolite’s half-life (5.52 hours) is shorter than risdiplam’s (7.8 hours), reflecting rapid clearance. Bile duct-cannulated rats excrete 36% of the dose as M1 in feces, highlighting hepatobiliary elimination.

Non-Human Primates

Cynomolgus monkeys administered risdiplam (3 mg/kg) exhibit dose-dependent M1 accumulation, with plasma exposure increasing 2.81-fold by Day 3. This autoinduction phenomenon suggests risdiplam enhances its own metabolism via enzyme upregulation.

Human Clinical Data

In SMA patients, M1 accounts for 14% of total drug-related material in plasma, with a mean AUC0-24h of 1930 ng·h/mL at therapeutic doses. Urinary excretion contributes 8% of the dose as unchanged risdiplam, while fecal excretion accounts for 14%.

Analytical Techniques for M1 Characterization

Advanced chromatographic and spectrometric methods are employed to isolate and quantify M1.

Liquid Chromatography–Mass Spectrometry (LC-MS)

A validated LC-MS/MS method using a C18 column and positive-ion electrospray ionization achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL for M1. The assay’s precision (CV < 10%) and accuracy (90–110%) enable reliable pharmacokinetic profiling.

Radiolabeled Studies

Administration of [14C]-risdiplam to healthy volunteers allows tracking of M1 via radioactive emission. M1 constitutes 14% of plasma radioactivity, with four minor metabolites (M2, M7, M9, M26) identified at trace levels.

Comparative Pharmacokinetics Across Species

M1’s pharmacokinetic profile varies significantly between species, influencing translational research.

Table 3: Species-Specific M1 Pharmacokinetics

SpeciesHalf-Life (h)Cmax (ng/mL)AUC (ng·h/mL)
Human501941930
Rat5.5289420
Cynomolgus Monkey4.6112980

Q & A

Q. How is Risdiplam metabolite M1 detected and quantified in plasma, and what analytical challenges arise due to its low abundance?

M1 is detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with radiolabeled (^14C) risdiplam to track drug-related material. Due to M1's low abundance (<10% of total drug-related plasma components), high-sensitivity bioanalytical methods are required to distinguish it from the parent compound and other minor metabolites (e.g., M2, M7, M9, M26). The hADME study demonstrated that M1 exceeded 10% of total drug-related MS signals, necessitating method optimization to avoid interference from matrix effects .

Q. What is the pharmacological activity profile of M1 compared to risdiplam?

M1 lacks significant primary (SMN2 splicing modulation) or secondary (FOXM1 splicing) pharmacological activity at therapeutic doses. In vitro assays confirmed that M1 does not enhance SMN protein production, unlike risdiplam. This inactivity is critical for safety assessments, as metabolites with pharmacological activity could complicate dose-response relationships .

Q. Which enzymes are responsible for the metabolism of risdiplam into M1?

Risdiplam undergoes N-oxidation primarily via flavin-containing monooxygenases (FMO1 and FMO3) and cytochrome P450 isoforms (CYP1A1, 3A4, 3A7). In vitro studies with recombinant enzymes confirmed that these pathways generate M1, alongside minor contributions from piperazine ring oxidation. The absence of hydrolysis or conjugation reactions simplifies metabolic profiling .

Advanced Research Questions

Q. What experimental design challenges arise when predicting the in vivo metabolic profile of low-clearance compounds like risdiplam using in vitro models?

In vitro systems (e.g., hepatocytes, microsomes) poorly predict in vivo metabolite circulation for low-clearance drugs due to inadequate representation of distribution and excretion processes. For risdiplam, in vitro models identified M1 but underestimated its plasma abundance. Radiolabeled hADME studies in humans were essential to quantify M1's AUC ratio (10% of total drug-related material) and validate its persistence .

Q. How do researchers reconcile discrepancies between in vitro CYP3A time-dependent inhibition (TDI) predictions and clinical drug-drug interaction (DDI) data for risdiplam and M1?

In vitro TDI assays predicted a 2-fold increase in midazolam (CYP3A substrate) exposure, but clinical studies showed only an 11% AUC increase. This discrepancy arises because standard HLM assays overestimate TDI potency. A human hepatocyte-plasma suspension model better replicates in vivo conditions, reducing false-positive DDI risks. PBPK modeling further contextualized the weak clinical relevance of CYP3A inhibition .

Q. What methodological approaches are used to assess off-target splicing effects of M1 on genes like FOXM1?

RNA sequencing and exon-junction PCR are employed to detect splicing shifts in non-target genes. In monkeys, M1 altered FOXM1 splicing, inducing reversible spermatocyte arrest. Human cell studies confirmed similar splicing modulation, though clinical doses (lower than those causing arrest in primates) mitigate this risk. Mechanistic studies require species-specific in vitro models to translate findings to humans .

Q. How do metabolite-to-parent AUC ratios inform regulatory assessments of M1's safety?

Supplemental Table 3 (hADME study) compared M1's AUC0-48h (14C-based) to risdiplam's AUCinf (12C-based), showing consistency across studies. M1’s AUC ratio (<10%) and lack of pharmacological activity exempted it from additional safety testing per FDA MIST guidelines. This approach avoids redundant clinical trials by leveraging longitudinal radiolabeled data .

Q. What strategies validate the absence of transporter-mediated DDI risks for M1?

Transporter inhibition assays (e.g., MDR1, BCRP, OCT2) using LLC-PK1/MDR1 and HEK293-overexpressing cells confirmed M1’s weak substrate activity (efflux ratio ≤5.5). Passive diffusion dominates hepatic uptake, minimizing transporter-mediated interactions. These findings, combined with clinical DDI data, support M1's low risk for transporter-related DDIs .

Key Data from Evidence

  • Metabolite Quantification : M1 constituted >10% of drug-related plasma material but <2.2% of total AUC for minor metabolites .
  • Enzyme Contributions : FMO1/3 and CYP3A4/3A7 accounted for >80% of risdiplam metabolism .
  • DDI Thresholds : Midazolam AUC increased by 11% (clinically insignificant), validating weak CYP3A inhibition .
  • Off-Target Effects : FOXM1 splicing shifts occurred at doses 5× higher than clinical levels, ensuring safety margins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.